(4-THIEN-2-YLPHENYL)METHANOL

Description

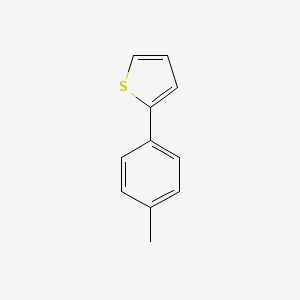

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFPQCUHILRPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-04-1 | |

| Record name | 2-(4-Methylphenyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of (4-thien-2-ylphenyl)methanol: A Technical Guide to Structural Elucidation

Introduction

(4-thien-2-ylphenyl)methanol, also known as 4-(thiophen-2-yl)benzyl alcohol, is a bi-aromatic compound featuring a phenyl ring linked to a thiophene moiety.[1] This structural motif is of significant interest to researchers in medicinal chemistry and materials science, as it combines the electronic properties of the electron-rich thiophene ring with the versatile scaffold of a benzyl alcohol.[1] The hydroxyl group provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and functional organic materials.

The precise and unambiguous structural confirmation of this compound is a prerequisite for its use in any research or development setting. This is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

This technical guide provides an in-depth overview of the standard methodologies for acquiring and interpreting the NMR, IR, and MS data for this compound. As a compound whose complete spectroscopic data is not widely published in readily accessible databases, this guide focuses on the foundational principles and experimental workflows that enable its de novo characterization. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this and similar novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Experimental Protocol: NMR Analysis

A standard approach to acquiring high-quality NMR spectra for a small organic molecule like this compound is outlined below. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak in both ¹H and ¹³C NMR spectra.[2]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Analysis:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Observe nucleus: ¹H

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: ~4 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Observe nucleus: ¹³C

-

Technique: Proton-decoupled (to simplify the spectrum to single lines for each unique carbon).

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2.0 s

-

Pulse width: 30-45°

-

Spectral width: 0 to 200 ppm

-

The workflow for this process can be visualized as follows:

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5-7.6 | d | 2H | H-c | Protons on the phenyl ring adjacent to the thiophene group. Deshielded by the aromatic system. |

| ~ 7.3-7.4 | d | 2H | H-b | Protons on the phenyl ring adjacent to the CH₂OH group. |

| ~ 7.2-7.3 | m | 2H | H-e, H-g | Protons on the thiophene ring. The exact shifts depend on the specific coupling. |

| ~ 7.0-7.1 | m | 1H | H-f | Proton on the thiophene ring. |

| ~ 4.7 | s | 2H | H-a | Methylene protons of the benzyl alcohol. |

| ~ 1.6-2.0 | br s | 1H | H-h | Hydroxyl proton; its shift is variable and depends on concentration and solvent. |

Note: 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet.

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Expected ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 144 | C-d | Quaternary carbon of the phenyl ring attached to the thiophene. |

| ~ 141 | C-i | Quaternary carbon of the phenyl ring attached to the CH₂OH group. |

| ~ 134 | C-h | Quaternary carbon of the thiophene ring attached to the phenyl ring. |

| ~ 128-129 | C-c | Phenyl ring carbons. |

| ~ 127-128 | C-j, C-l | Thiophene ring carbons. |

| ~ 125-126 | C-b | Phenyl ring carbons. |

| ~ 124-125 | C-k | Thiophene ring carbon. |

| ~ 65 | C-a | Methylene carbon of the benzyl alcohol. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation.

Instrumental Analysis:

-

Instrument: Fourier-Transform Infrared (FT-IR) spectrometer with a diamond ATR accessory.

-

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

The workflow is straightforward:

Interpretation of IR Spectrum

The IR spectrum will confirm the presence of the key functional groups. For comparison, the IR spectrum of benzyl alcohol shows characteristic absorptions for the O-H and C-O bonds.[3]

Expected IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~ 3400-3200 | O-H stretch | Alcohol hydroxyl group (broad band due to hydrogen bonding) |

| ~ 3100-3000 | C-H stretch | Aromatic C-H (phenyl and thiophene rings) |

| ~ 2950-2850 | C-H stretch | Aliphatic C-H (methylene group) |

| ~ 1600, 1480, 1450 | C=C stretch | Aromatic ring skeletal vibrations |

| ~ 1050-1020 | C-O stretch | Primary alcohol C-O bond |

| ~ 820-780 | C-H bend | Out-of-plane bending for 1,4-disubstituted phenyl ring |

| ~ 740-690 | C-S stretch | Thiophene ring C-S bond vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also give valuable structural clues.

Experimental Protocol: MS Analysis

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules, often coupled with Gas Chromatography (GC) for sample introduction.

Instrumental Analysis:

-

Instrument: GC-MS system.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Inlet temperature: 250 °C.

-

Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Carrier gas: Helium.

-

-

MS Conditions (EI):

-

Ionization energy: 70 eV.

-

Source temperature: 230 °C.

-

Mass range: 40-500 m/z.

-

The workflow for GC-MS analysis is as follows:

Interpretation of Mass Spectrum

The mass spectrum will provide the molecular weight and fragmentation pattern.

Expected Mass Spectrum Data for this compound

| m/z Value | Ion | Rationale |

| 190 | [M]⁺ | Molecular ion (C₁₁H₁₀OS)⁺. |

| 189 | [M-H]⁺ | Loss of a hydrogen atom. |

| 173 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 161 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 115 | [C₇H₄S]⁺ | Fragment corresponding to the thienylphenyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment. |

The presence of sulfur can be confirmed by the [M+2]⁺• peak, which should have an intensity of approximately 4.4% relative to the molecular ion peak due to the natural abundance of the ³⁴S isotope.

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS techniques. While publicly available, consolidated spectral data for this specific compound is sparse, the principles and methodologies outlined in this guide provide a comprehensive and self-validating framework for its characterization. By following these established protocols, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent scientific investigations. The expected spectral data, based on the analysis of its constituent structural motifs, serves as a reliable benchmark for the interpretation of newly acquired experimental results.

References

-

Labchem. This compound, 97%. [Link]

-

King's Centre for Visualization in Science. Phenylmethanol Infrared Spectrum. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

(4-thien-2-ylphenyl)methanol solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability Studies of (4-thien-2-ylphenyl)methanol

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel compound, this compound. Intended for researchers, chemists, and drug development professionals, this document outlines the scientific rationale and detailed experimental protocols necessary for robust physicochemical characterization. We will explore methodologies for determining both kinetic and thermodynamic solubility in pharmaceutically relevant media and detail the design of forced degradation and long-term stability studies in accordance with International Council for Harmonisation (ICH) guidelines. The core objective is to establish a foundational understanding of the compound's behavior, which is critical for guiding formulation development, predicting in vivo performance, and ensuring regulatory compliance.

Introduction

This compound, also known as 2-[4-(Hydroxymethyl)phenyl]thiophene, is a heterocyclic aromatic compound featuring a thiophene ring linked to a phenylmethanol group.[1] Its structure suggests potential applications in medicinal chemistry and materials science, where thiophene moieties are valued as bioisosteres for phenyl rings and contribute to diverse pharmacological activities.[2] Before any promising compound can advance through the development pipeline, a thorough characterization of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability.

Solubility dictates the bioavailability of orally administered drugs and is a key determinant of formulation strategy.[3] Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic effect. Stability provides evidence on how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4] Understanding a molecule's degradation pathways is essential for developing stable formulations, defining appropriate storage conditions, and ensuring patient safety.[5]

This guide presents a self-validating system of protocols, grounded in authoritative standards, to comprehensively assess the solubility and stability profile of this compound.

Physicochemical Profile of this compound

A baseline understanding of the molecule's intrinsic properties is the starting point for any detailed investigation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀OS | [1] |

| Molecular Weight | 190.26 g/mol | [1] |

| Appearance | Yellow to light brown crystalline powder | [1] |

| CAS Number | 81443-44-9 | [1] |

| Synonyms | 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol | [1] |

Comprehensive Solubility Assessment

Solubility assessment is bifurcated into two key approaches: kinetic and thermodynamic. Kinetic solubility is a high-throughput method used in early discovery to quickly assess precipitation from a stock solution (typically DMSO), while thermodynamic solubility is the true equilibrium value and is considered the "gold standard".[6][7]

Rationale for Solvent and Media Selection

To be relevant for drug development, solubility must be assessed in a range of aqueous media that simulate physiological conditions.

-

Phosphate-Buffered Saline (PBS, pH 7.4): Simulates blood plasma and general physiological pH.

-

Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Mimics the acidic environment of the stomach.

-

Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin): Represents the environment of the small intestine where most drug absorption occurs.

-

Water (unbuffered): Provides a baseline of intrinsic aqueous solubility.

Experimental Protocol: Kinetic Solubility via Nephelometry

This high-throughput assay measures light scattering to detect the formation of insoluble particles as the compound is introduced from a DMSO stock into an aqueous buffer.[3]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous test buffer (e.g., 198 µL of PBS, pH 7.4). This maintains a constant low percentage of DMSO (e.g., 1%) across all wells.

-

Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation.

-

Measurement: Analyze the plate using a laser nephelometer. The instrument measures the intensity of light scattered by suspended particles.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility by agitating an excess of the solid compound in a solvent for an extended period.[6]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired test medium (e.g., PBS, SGF, SIF).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and separate the dissolved compound from the undissolved solid. This is a critical step; filtration is often used, but care must be taken to avoid compound adsorption to the filter material. Centrifugation followed by careful removal of the supernatant is a reliable alternative.[8]

-

Quantification: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 4.0).

-

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility in that medium. The experiment should be performed in triplicate.

Workflow and Data Presentation

Caption: Forced degradation experimental strategy.

ICH Stability Study Design

Formal stability studies are performed on at least three primary batches of the drug substance in its proposed container closure system to establish a re-test period. [4] Table 2: ICH Stability Study Conditions

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity. Testing should cover appearance, assay, and degradation products. [9]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. Crucially, it must be able to separate the intact drug from its degradation products and any process impurities. [5]Reverse-phase HPLC with UV detection is the most common technique for this purpose. [10]

Experimental Protocol: RP-HPLC-UV Method Development

Methodology:

-

Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The phenyl and thiophene rings suggest good retention on a C18 phase.

-

Wavelength Selection: Dissolve the compound in mobile phase and scan using a UV-Vis spectrophotometer (or diode array detector) to find the wavelength of maximum absorbance (λ-max). Thiophene-containing aromatics typically absorb strongly in the 230-280 nm range. [11]3. Mobile Phase Optimization:

-

Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of any potential acidic degradants (e.g., carboxylic acid) and improves peak shape.

-

Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower viscosity.

-

-

Gradient Elution Development:

-

Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent drug and any degradants from the forced degradation samples.

-

Analyze the "cocktail" mixture of all stressed samples to ensure all degradation peaks are resolved from the main peak and each other.

-

Optimize the gradient to achieve adequate resolution (Rs > 1.5) for all peaks of interest in the shortest reasonable run time. A target run time of 10-15 minutes is often practical. [12]5. Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are essential for proving specificity.

-

Caption: HPLC method development workflow.

Conclusion

The systematic investigation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For a novel compound like this compound, the protocols outlined in this guide provide a robust and scientifically sound pathway for characterization. By employing both high-throughput kinetic and definitive thermodynamic solubility assays, researchers can build a comprehensive solubility profile across physiologically relevant pH ranges. Furthermore, a well-designed forced degradation study, executed in alignment with ICH principles, not only illuminates potential liabilities of the molecule but is also indispensable for the development of a validated, stability-indicating analytical method. The data generated from these studies are foundational, directly influencing formulation design, guiding clinical trial material manufacturing, and forming a critical part of the regulatory submission package.

References

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Laborpraxis. Retrieved from [Link]

-

Priyanka, O. (2012). Ich guidelines for stability studies 1. SlideShare. Retrieved from [Link]

-

Samiei, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(3), 145-169. Retrieved from [Link]

-

Wang, J., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Chemosphere, 252, 126521. Retrieved from [Link]

-

NuVictory. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Huynh-Ba, K. (2020). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 44(9). Retrieved from [Link]

-

CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. Retrieved from [Link]

-

STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Wang, J., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. Retrieved from [Link]

-

Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1839-1863. Retrieved from [Link]

-

Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Retrieved from [Link]

-

Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. Retrieved from [Link]

-

Agilent Technologies, Inc. (2011). Analysis of thiophene in benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-methanol. Retrieved from [Link]

-

Papadaki, M., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 11(11), 5227. Retrieved from [Link]

Sources

- 1. [4-(Thien-2-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. database.ich.org [database.ich.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. pharmtech.com [pharmtech.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Discovery and Synthesis of (4-thien-2-ylphenyl)methanol: A Technical Guide for Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

(4-thien-2-ylphenyl)methanol, a biaryl-like structure containing a thiophene and a phenyl ring linked by a carbon-carbon bond, has emerged as a significant building block in the landscape of drug discovery and materials science. The inherent physicochemical properties of the thiophene moiety, such as its metabolic stability and electron-rich nature, make it a desirable component in the design of novel bioactive compounds. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, offering valuable insights for researchers, scientists, and professionals engaged in the development of next-generation therapeutics. While a singular, seminal publication marking the initial "discovery" of this compound is not readily apparent in the scientific literature, its synthesis relies on well-established and robust chemical transformations, suggesting its likely origin as a valuable, custom-synthesized intermediate in various research and development programs.

The Synthetic Cornerstone: The Suzuki-Miyaura Cross-Coupling Reaction

The most logical and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The Suzuki coupling provides a powerful and efficient means to construct the pivotal carbon-carbon bond between the thiophene and phenyl rings.

Two primary retrosynthetic disconnections can be envisioned for the synthesis of this compound via the Suzuki coupling, as illustrated in the diagram below.

Caption: Retrosynthetic analysis of this compound.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will focus on Route A, the coupling of 4-bromobenzyl alcohol with 2-thienylboronic acid, as it represents a common and practical approach.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound (Route A)

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Bromobenzyl alcohol | ≥98% | Commercially available |

| 2-Thienylboronic acid | ≥97% | Commercially available |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |

| Deionized Water | In-house | - |

| Ethyl Acetate | ACS Grade | Commercially available |

| Hexanes | ACS Grade | Commercially available |

| Brine (Saturated NaCl solution) | In-house | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzyl alcohol (1.00 g, 5.35 mmol, 1.0 equiv.), 2-thienylboronic acid (0.82 g, 6.42 mmol, 1.2 equiv.), and potassium carbonate (2.22 g, 16.05 mmol, 3.0 equiv.).

-

Expert Insight: The use of an excess of the boronic acid and base is crucial to drive the reaction to completion and to neutralize any acidic byproducts.

-

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum and replace the atmosphere with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times. This is a critical step to prevent the oxidation of the palladium(0) catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe.

-

Expert Insight: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents, facilitating the catalytic cycle.

-

-

Reaction Execution: Vigorously stir the reaction mixture and heat it to 85-90 °C in an oil bath.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).

-

Separate the layers in a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

-

Purification:

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

A Comprehensive In-Silico Analysis of (4-thien-2-ylphenyl)methanol: A Guide to Theoretical and Computational Probing for Drug Discovery and Materials Science

Abstract

(4-thien-2-ylphenyl)methanol, a bifunctional molecule incorporating both phenyl and thiophene moieties, represents a significant scaffold in the realms of medicinal chemistry and materials science. Its structural flexibility and rich electronic landscape offer vast potential for the development of novel therapeutic agents and optoelectronic materials. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will explore its structural, electronic, and spectroscopic properties using a suite of quantum chemical methods. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and a practical, step-by-step protocol for in-silico analysis. The methodologies detailed herein are designed to be self-validating, providing a robust approach to predicting molecular behavior and guiding experimental design.

Introduction: The Scientific Imperative

The convergence of phenyl and thiophene rings in this compound creates a molecule with unique characteristics. The thiophene ring, a well-known bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties in drug candidates.[1] Concurrently, the π-conjugated system formed by the interconnected rings suggests potential applications in organic electronics.[2] A thorough understanding of the molecule's conformational preferences, electronic distribution, and excited-state behavior is paramount to unlocking its full potential.

Computational chemistry provides a powerful lens through which to examine molecules at the atomic level, offering insights that can be difficult or impossible to obtain through experimental means alone.[3] By employing methods such as Density Functional Theory (DFT), we can construct a detailed "virtual" model of this compound, predicting its properties with a high degree of accuracy.[4] This guide will delineate a comprehensive computational workflow, from initial structural optimization to the prediction of its reactivity and spectroscopic signature.

Theoretical & Computational Methodology: The Causality of Choice

The selection of an appropriate theoretical model is critical for obtaining meaningful computational results. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[4] Specifically, we will employ the B3LYP functional, a hybrid functional that has demonstrated robust performance for a wide range of organic molecules.[5][6] This will be paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron density, including diffuse functions to accurately model non-covalent interactions and polarization functions for a better description of bonding.

All calculations will be performed using a standard quantum chemistry software package, such as Gaussian. The choice of these methods is predicated on their well-established reliability in predicting the geometries and electronic properties of similar aromatic and heterocyclic systems.[7]

Computational Workflow

The overall computational workflow is designed to provide a multi-faceted understanding of this compound.

Caption: A conceptual diagram illustrating the expected regions of varying electrostatic potential on the MEP surface of this compound.

Theoretical UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is a reliable method for predicting the electronic absorption spectra of organic molecules. [8][9]By calculating the vertical excitation energies and oscillator strengths, we can simulate the UV-Vis spectrum of this compound.

Protocol:

-

Use the optimized ground-state geometry.

-

Perform a TD-DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Analyze the calculated excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π*).

The simulated spectrum is predicted to show a strong absorption band in the UV region, corresponding to a π → π* transition. This information is crucial for the design of optoelectronic materials. [10]

Applications in Drug Development and Materials Science

The computational insights gained from this study have direct and actionable implications. In drug discovery, the detailed understanding of the molecule's 3D structure, charge distribution, and hydrogen bonding capabilities can inform the design of more potent and selective inhibitors. [11][12]The MEP, for instance, can guide the modification of the scaffold to enhance interactions with a target protein's active site.

In materials science, the predicted HOMO-LUMO gap and the nature of the electronic transitions are fundamental parameters for designing new organic semiconductors and dyes for applications such as organic light-emitting diodes (OLEDs) and solar cells. [13]

Conclusion: A Forward-Looking Perspective

This guide has outlined a comprehensive theoretical and computational framework for the in-depth analysis of this compound. By systematically applying a suite of quantum chemical methods, we can generate a wealth of data on its structural, electronic, and spectroscopic properties. This in-silico approach not only provides a fundamental understanding of this versatile molecule but also serves as a powerful predictive tool to guide and accelerate experimental research in both drug discovery and materials science. The methodologies presented here are robust, grounded in established theory, and can be readily adapted to the study of other complex organic molecules.

References

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. (URL: [Link])

-

Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (URL: [Link])

-

Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity | Semantic Scholar. (URL: [Link])

-

Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])

-

Computational Methods in Drug Discovery - PMC - PubMed Central. (URL: [Link])

-

Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities - ACS Publications. (URL: [Link])

-

Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method - PubMed. (URL: [Link])

-

Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities | Request PDF - ResearchGate. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

-

Sunday, September 23, 2012 - Natural Bond Orbitals (NBO) in Organic Chemistry. (URL: [Link])

-

studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. (URL: [Link])

-

Basic Principles and Practices of Computer-Aided Drug Design (Chapter 19) - Chemical Genomics - Cambridge University Press. (URL: [Link])

-

Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (URL: [Link])

-

Application of the Fragment Molecular Orbital (FMO) Method to Drug Discovery. Focus on Kinase Inhibitors Tomonaga Ozawa1 , Ei. (URL: [Link])

-

Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity - Sci-Hub. (URL: [Link])

-

Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives - ResearchGate. (URL: [Link])

-

(PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design - ResearchGate. (URL: [Link])

-

DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals - Journal of The Chemical Society of Pakistan. (URL: [Link])

-

[PDF] Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. (URL: [Link])

-

Quantum mechanics implementation in drug-design workflows: does it really help? - NIH. (URL: [Link])

-

Computer-Aided Drug Design Methods - PMC - PubMed Central - NIH. (URL: [Link])

-

Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra - NIH. (URL: [Link])

-

Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution | Request PDF - ResearchGate. (URL: [Link])

-

Natural Bond Orbital Analysis - CD ComputaBio. (URL: [Link])

-

Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Publishing. (URL: [Link])

-

Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (URL: [Link])

-

What are "Natural Atomic Orbitals" (NAOs)? - NATURAL BOND ORBITAL. (URL: [Link])

-

computational drug design. (URL: [Link])

-

DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

Natural bond orbital - Wikipedia. (URL: [Link])

-

Natural Bond Orbital (NBO) Analysis. (URL: [Link])

-

Computer-Aided Drug Design (CADD): Types, Uses, Examples, Softwares - Microbe Notes. (URL: [Link])

-

Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs: Molecular Physics - Taylor & Francis Online. (URL: [Link])

-

Visualizing and Characterizing Excited States from Time-Dependent Density Functional Theory - ChemRxiv. (URL: [Link])

-

Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology - ResearchGate. (URL: [Link])

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - NIH. (URL: [Link])

-

(PDF) Fused thiophenes: An overview of the computational investigations - ResearchGate. (URL: [Link])

-

DFT Studies of Biphenyl Derivatives , Potential Application as Chiral Dopants for Liquid Crystals - Semantic Scholar. (URL: [Link])

-

Theoretical studies of the absorption spectra of polycyclic aromatic hydrocarbons. (URL: [Link])

-

CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

-

The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy - AIP Publishing. (URL: [Link])

-

Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra - YouTube. (URL: [Link])

-

CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (URL: [Link])

-

Conformational analysis of davidiin and punicafolin via DFT calculation of 1H NMR coupl - ChemRxiv. (URL: [Link])

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets | JACS Au. (URL: [Link])

-

Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications - MDPI. (URL: [Link])

-

UV-Vis Spectroscopy. (URL: [Link])

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rroij.com [rroij.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. oaji.net [oaji.net]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. researchgate.net [researchgate.net]

(4-Thien-2-ylphenyl)methanol: A Technical Guide for Advanced Synthesis and Application

Abstract

This technical guide provides a comprehensive overview of (4-thien-2-ylphenyl)methanol (CAS No. 81443-44-9), a pivotal intermediate in the fields of medicinal chemistry and materials science. This document details the molecule's physicochemical properties, presents a robust two-step synthetic pathway involving a Suzuki-Miyaura coupling followed by a selective reduction, and discusses its analytical characterization. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to enable the successful synthesis and application of this versatile bi-aromatic scaffold.

Core Molecular Properties

This compound is a bi-aromatic compound featuring a phenyl ring substituted with a thiophene ring at the 4-position and a hydroxymethyl group at the 1-position. This unique arrangement of a sulfur-containing heterocycle and a functionalized benzene ring makes it a valuable building block for creating complex molecular architectures. Its structural attributes are leveraged in the development of conjugated polymers for optoelectronics and as a scaffold for novel therapeutic agents.[1]

The core physicochemical and identifying properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (4-Thiophen-2-ylphenyl)methanol | [2] |

| Synonyms | 4-(Thien-2-yl)benzyl alcohol, 2-[4-(Hydroxymethyl)phenyl]thiophene | [2] |

| CAS Number | 81443-44-9 | [2][3] |

| Molecular Formula | C₁₁H₁₀OS | [1][2][3] |

| Molecular Weight | 190.26 g/mol | [1][2][3] |

| Appearance | Yellow to light brown crystalline powder | [3] |

| Purity (Typical) | ≥95-97% | [3][4] |

| Melting Point | Data not consistently reported in public literature | |

| Storage | Store at room temperature, in a well-ventilated place, with the container tightly closed. | [1] |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence that offers high yield and purity. This strategy involves the initial formation of the carbon-carbon bond between the aromatic rings to construct the core bi-aryl structure, followed by the specific reduction of a carbonyl group to the desired benzyl alcohol.

-

Step 1: Suzuki-Miyaura Cross-Coupling to synthesize the intermediate, 4-(thien-2-yl)benzaldehyde.

-

Step 2: Selective Aldehyde Reduction to yield the final product, this compound.

This approach is favored due to the commercial availability of the starting materials and the high functional group tolerance of the chosen reactions, which prevents unwanted side reactions with the aldehyde and thiophene moieties.

Caption: High-level workflow for the two-step synthesis of this compound.

Experimental Protocol: Step 1 - Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the synthesis of aryl-substituted thiophenes.[5] The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[5][6]

Materials:

-

4-Bromobenzaldehyde

-

Thiophene-2-boronic acid or its pinacol ester equivalent

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Base: Anhydrous potassium phosphate (K₃PO₄)

-

Solvent: Toluene/Water mixture (e.g., 4:1 ratio)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.1 eq), and potassium phosphate (2.0 eq).

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product, 4-(thien-2-yl)benzaldehyde, by column chromatography on silica gel to yield a pure solid.

Experimental Protocol: Step 2 - Aldehyde Reduction

The reduction of the intermediate aldehyde to the primary alcohol is efficiently accomplished using sodium borohydride (NaBH₄). This reagent is highly selective for aldehydes and ketones and is safer and easier to handle than more potent reducing agents like lithium aluminum hydride (LiAlH₄).[7][8]

Materials:

-

4-(Thien-2-yl)benzaldehyde (from Step 1)

-

Sodium borohydride (NaBH₄)

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve 4-(thien-2-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains between 0-5 °C. The exothermic reaction may cause slight warming.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC.[9]

-

Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. If necessary, the product can be further purified by recrystallization or column chromatography.

Analytical Characterization

While comprehensive, peer-reviewed spectroscopic data for this compound is not widely available in public databases, its structure can be unequivocally confirmed using standard analytical techniques. The following sections describe the expected outcomes from these analyses.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption peaks include:

-

~3600-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from both the phenyl and thienyl rings.

-

~2920-2850 cm⁻¹ (sharp): Aliphatic C-H stretching from the -CH₂- group.

-

~1600, 1490, 1450 cm⁻¹ (sharp): C=C stretching vibrations within the aromatic rings.

-

~1200-1000 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~7.60-7.50 (m, 4H): Protons on the central phenyl ring, likely appearing as two distinct doublets.

-

δ ~7.40-7.20 (m, 2H): Protons on the thiophene ring adjacent to the phenyl group and the sulfur atom.

-

δ ~7.10 (dd, 1H): Remaining proton on the thiophene ring.

-

δ ~4.75 (s, 2H): Singlet corresponding to the two benzylic protons of the -CH₂OH group.

-

δ ~1.70 (s or t, 1H): Signal for the hydroxyl proton (-OH). Its multiplicity and chemical shift are highly dependent on solvent and concentration.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~142-138: Quaternary carbons of the phenyl-thiophene linkage.

-

δ ~128-124: Carbons of the phenyl and thiophene rings.

-

δ ~65: Benzylic carbon (-CH₂OH).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): A strong peak at m/z = 190.05, corresponding to the molecular formula C₁₁H₁₀OS.

-

Key Fragmentation Pattern: A significant fragment at m/z = 173, corresponding to the loss of the hydroxyl radical ([M-OH]⁺), leading to the formation of a stable benzyl-type cation.

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.[5]

-

Hazard Classification: Harmful if swallowed. Causes skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[5]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[5]

-

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed and locked up.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Applications in Research and Development

The unique electronic and structural properties of this compound make it a valuable intermediate for several advanced applications:

-

Pharmaceuticals: The thiophene moiety is a well-established bioisostere of the benzene ring and is present in numerous approved drugs. The compound serves as a building block for designing novel bioactive molecules, with its aromatic and heterocyclic structure being ideal for modification via cross-coupling reactions to construct complex drug candidates.[1]

-

Organic Electronics: As a precursor to larger conjugated systems, it is employed in the development of materials for organic light-emitting diodes (OLEDs) and semiconducting polymers. The thiophene unit contributes to the electronic properties required for charge transport and light emission.[1]

-

Functional Materials: The ability to further functionalize the hydroxyl group allows for its incorporation into polymers, ligands for metal complexes, and other advanced materials.

References

-

Khan, I., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14098-14113. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Retrieved January 16, 2026, from [Link]

-

MySkinRecipes. (n.d.). (4-(Thiophen-2-yl)phenyl)methanol. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved January 16, 2026, from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 16, 2026, from [Link]

-

LabAlley. (n.d.). This compound, 97%. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2010). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Retrieved January 16, 2026, from [Link]

- McDaniel, C. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved January 16, 2026, from a course material PDF, accessible via general search.

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

OC Lab. (2020). Organic Lab: Aldehyde and Ketone Reduction. YouTube. Retrieved January 16, 2026, from [Link]

-

MDPI. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2020). Synthesis of meso-tetraarylthienylporphyrins by Suzuki-Miyaura cross-coupling reaction and studying their UV-Vis absorption spectra. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Retrieved January 16, 2026, from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 16, 2026, from [Link]

Sources

- 1. (4-(Thiophen-2-yl)phenyl)methanol [myskinrecipes.com]

- 2. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. [4-(Thien-2-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]

- 4. This compound, 97% [labchem.co.za]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Safe Handling of (4-thien-2-ylphenyl)methanol for Research and Development

This guide provides a comprehensive overview of the essential safety and handling precautions for (4-thien-2-ylphenyl)methanol, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

This compound is a solid, typically appearing as a brown crystalline powder.[1] While comprehensive toxicological data for this specific compound is not widely available, the Safety Data Sheet (SDS) and structural analogies to other aryl methanols and thiophene derivatives necessitate a cautious approach. The primary hazards identified are:

-

Acute Oral Toxicity : The compound is classified as harmful if swallowed.[1]

-

Skin and Eye Irritation : Direct contact may cause skin and eye irritation.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Globally Harmonized System (GHS) Classification

The GHS classification for this compound, as indicated in its Safety Data Sheet, is as follows:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute toxicity, Oral | Category 4 | Warning | Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | Warning | Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | Warning | Causes serious eye irritation |

Data sourced from the Fisher Scientific Safety Data Sheet.[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should be applied to all handling procedures.

Engineering Controls

-

Chemical Fume Hood : All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Showers and Eyewash Stations : These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The following PPE is required when handling this compound:

| Protection Type | Specific Equipment | Rationale and Best Practices |

| Eye and Face Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing. | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of immediately if contaminated. |

| Body Protection | A lab coat, fully buttoned, to cover as much skin as possible. | Protects against accidental spills and contamination of personal clothing. |

| Respiratory Protection | Not typically required when handling small quantities in a fume hood. If engineering controls are insufficient or for large-scale operations, a NIOSH-approved respirator with a particulate filter may be necessary. | Prevents inhalation of the compound, especially in powder form. |

Safe Handling and Experimental Protocols

Adherence to established safe handling procedures is paramount. The following workflow outlines the critical steps for safely incorporating this compound into a typical laboratory experiment.

Workflow for Safe Handling of this compound

Step-by-Step Experimental Protocol: Weighing and Dissolving

This protocol details a common procedure and the integrated safety measures.

-

Preparation :

-

Thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

-

Don all required PPE as outlined in Section 2.2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

-

Weighing :

-

Place a weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Record the weight and securely close the stock container.

-

-

Dissolution :

-

Transfer the weighed solid to the reaction vessel, which is also inside the fume hood.

-

Add the appropriate solvent to the vessel to dissolve the compound.

-

-

Post-Handling :

-

Clean the spatula and any contaminated surfaces within the fume hood with a suitable solvent.

-

Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |

| Ingestion | Call a poison control center or doctor/physician if you feel unwell. Rinse mouth.[1] |

Spill Response

For a minor spill of solid this compound in a contained area (e.g., inside a fume hood):

-

Alert Personnel : Inform others in the immediate area of the spill.

-

Containment : If outside a fume hood, prevent the powder from becoming airborne. Do not use a dry brush for cleanup.

-

Cleanup :

-

Gently cover the spill with a damp paper towel to avoid raising dust.

-

Carefully scoop the material into a labeled hazardous waste container.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

Collect all cleaning materials as hazardous waste.

-

-

Decontamination : Decontaminate any equipment used for cleanup.

-

Reporting : Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.

For large spills, evacuate the area and contact your institution's EHS department immediately.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

The storage area should be clearly marked with the appropriate hazard warnings.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste : Collect unused compound, contaminated labware (e.g., weigh boats, gloves, wipes), and spill cleanup materials in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste : If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal : Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] All waste disposal must comply with local, state, and federal regulations.[3]

Conclusion

This compound is a valuable compound in drug discovery and development. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can handle this substance responsibly, ensuring their personal safety and the integrity of their work. A proactive approach to safety, grounded in a thorough understanding of the materials and procedures, is the cornerstone of a successful and secure research environment.

References

-

Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

Sources

A Technical Guide to the Initial Biological Screening of (4-thien-2-ylphenyl)methanol

Abstract

This document provides a comprehensive, in-depth technical guide for the initial biological evaluation of the novel compound, (4-thien-2-ylphenyl)methanol. The screening cascade detailed herein is designed for researchers, scientists, and drug development professionals, offering a logical and scientifically rigorous framework for early-stage compound assessment. The guide follows a tiered approach, beginning with essential physicochemical characterization, proceeding to broad cytotoxicity evaluation, and culminating in primary antimicrobial and anticancer activity screens. Each stage is presented with detailed, field-proven protocols, the scientific rationale behind experimental choices, and guidance on data interpretation. The objective is to create a self-validating system of inquiry that efficiently identifies potential therapeutic value while flagging liabilities early in the discovery process.

Introduction and Strategic Overview

The compound this compound features a biphenyl-like scaffold where one phenyl ring is replaced by a thiophene heterocycle. This structural motif is of significant interest in medicinal chemistry, as thiophene rings are bioisosteres of phenyl rings and can modulate physicochemical properties and metabolic stability. While limited public data exists for this specific molecule, related structures like phenyl(thiophen-2-yl)methanol are recognized as important precursors for pharmaceutically active molecules[1].

The initial biological screening of any new chemical entity (NCE) is a critical juncture in the drug discovery pipeline.[2] A well-designed screening cascade serves to rapidly identify promising "hits," eliminate inactive or overly toxic compounds, and provide foundational data to guide subsequent optimization efforts.[2][3] This guide outlines a robust, multi-tiered strategy to systematically characterize the foundational bioactivity of this compound.

The proposed workflow is designed to maximize data generation while conserving resources, a crucial balance in early-phase research. It follows a logical progression from fundamental properties to specific biological effects.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (4-thien-2-ylphenyl)methanol via Suzuki Coupling

Abstract

This document provides a comprehensive guide for the synthesis of (4-thien-2-ylphenyl)methanol, a valuable biaryl intermediate in pharmaceutical and materials science research. The protocol employs the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3] We detail a reliable, step-by-step procedure for coupling thiophene-2-boronic acid with (4-bromophenyl)methanol, offering insights into the mechanistic rationale, reaction optimization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking an efficient and scalable route to this and similar biaryl structures.

Introduction: The Significance of Biaryl Methanols and the Suzuki Coupling Advantage

Biaryl structures containing heteroaromatic rings, such as the thiophene moiety, are privileged scaffolds in medicinal chemistry and organic electronics.[4] The target molecule, this compound, serves as a key building block for a range of applications, from active pharmaceutical ingredients (APIs) to organic light-emitting diodes (OLEDs).[4]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable efficiency in constructing C(sp²)–C(sp²) bonds.[5][6] Its advantages over other cross-coupling methods include the use of commercially available and relatively non-toxic organoboron reagents, mild reaction conditions, and exceptional tolerance for a wide array of functional groups, which often circumvents the need for protecting group strategies.[1][7][8] This protocol leverages these benefits to provide a direct and high-yielding synthesis of this compound.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of (4-bromophenyl)methanol and thiophene-2-boronic acid in the presence of a base.

Figure 1: Overall reaction for the synthesis of this compound.

Mechanism & Rationale: The Suzuki Coupling Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle centered on a palladium complex.[9][10] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which oxidatively inserts into the carbon-bromine bond of (4-bromophenyl)methanol. This is typically the rate-determining step and results in a Pd(II) complex.[1][12] The choice of a phosphine ligand, in this case, triphenylphosphine from the Pd(PPh₃)₄ precatalyst, is crucial for stabilizing the palladium center and modulating its reactivity.[13]

-

Transmetalation: This step requires the activation of the organoboron species by a base (e.g., K₂CO₃). The base facilitates the formation of a boronate complex, which is more nucleophilic and readily transfers the thienyl group to the Pd(II) center, displacing the halide.[10][14] The use of an aqueous solvent mixture is critical for dissolving the inorganic base and promoting the formation of the active boronate species.

-

Reductive Elimination: The resulting diarylpalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired product, this compound. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue until the limiting reagent is consumed.[9][11]

Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale reaction. Appropriate adjustments can be made for different scales.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier/Grade |

| (4-Bromophenyl)methanol | C₇H₇BrO | 187.03 | 0.935 g | 5.0 | 1.0 | Sigma-Aldrich, 99%[15] |

| Thiophene-2-boronic acid | C₄H₅BO₂S | 127.96 | 0.768 g | 6.0 | 1.2 | Combi-Blocks, 97%[16] |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.289 g | 0.25 | 0.05 | Strem, 99% |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 3.0 | Fisher, Anhydrous |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 30 mL | - | - | Acros, Anhydrous |

| Deionized Water | H₂O | 18.02 | 10 mL | - | - | Millipore |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | - | VWR, ACS Grade |

| Saturated Brine | NaCl(aq) | - | ~50 mL | - | - | Lab Prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - | J.T. Baker |

| Silica Gel | SiO₂ | - | As needed | - | - | SiliCycle, 60 Å |

Equipment

-

100 mL Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Condenser

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for flash column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

-

Prepare Glassware: Ensure all glassware is thoroughly dried in an oven (120 °C) overnight and allowed to cool under a stream of inert gas.

-

Charge Reagents: To the Schlenk flask, add (4-bromophenyl)methanol (0.935 g, 5.0 mmol), thiophene-2-boronic acid (0.768 g, 6.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Add Catalyst: In a glovebox or under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.289 g, 0.25 mmol) to the flask.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[3]

Reaction Execution

-

Add Solvents: Using syringes, add anhydrous 1,4-dioxane (30 mL) followed by deionized water (10 mL). The water should be degassed beforehand by bubbling with inert gas for 15-20 minutes.[3]

-

Heating: Lower the flask into the preheated oil bath or heating mantle set to 90 °C.

-

Stirring: Begin vigorous stirring. The mixture will appear as a suspension.

-

Monitor Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) [Mobile phase: 30% Ethyl Acetate in Hexanes]. The reaction is typically complete in 4-6 hours.[3]

Work-up and Purification

-

Cooling: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.[17]

-

Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel.

-

Separate Layers: Shake the funnel and allow the layers to separate. Collect the organic layer.

-

Back-Extract: Extract the aqueous layer two more times with ethyl acetate (2 x 40 mL).[3][17]

-